3'-Azido-2',3'-dideoxy-5-bromouridine

HIV-1 cytotoxicity therapeutic index

3′-Azido-2′,3′-dideoxy-5-bromouridine (AzBdUrd, 5 Br‑AZU) is a synthetic pyrimidine nucleoside analogue belonging to the 3′‑azido‑2′,3′‑dideoxy class of retroviral reverse‑transcriptase inhibitors. Its structure combines two classical anti‑HIV pharmacophores: a 3′‑azido‑2′,3′‑dideoxyribose sugar that acts as a chain terminator after intracellular triphosphorylation, and a 5‑bromouracil base that modulates enzyme affinity and cytotoxicity.

Molecular Formula C9H10BrN5O4
Molecular Weight 332.11 g/mol
CAS No. 105784-82-5
Cat. No. B033572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-2',3'-dideoxy-5-bromouridine
CAS105784-82-5
Synonyms3'-azido-2',3'-dideoxy-5-bromouridine
AzBdUrd
Molecular FormulaC9H10BrN5O4
Molecular Weight332.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-]
InChIInChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1
InChIKeyVKYMRXNXDPKKRV-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′-Azido-2′,3′-dideoxy-5-bromouridine (CAS 105784‑82‑5): A Halogenated Dideoxy‑Azido Nucleoside Inhibitor of HIV‑1 Reverse Transcriptase


3′-Azido-2′,3′-dideoxy-5-bromouridine (AzBdUrd, 5 Br‑AZU) is a synthetic pyrimidine nucleoside analogue belonging to the 3′‑azido‑2′,3′‑dideoxy class of retroviral reverse‑transcriptase inhibitors. Its structure combines two classical anti‑HIV pharmacophores: a 3′‑azido‑2′,3′‑dideoxyribose sugar that acts as a chain terminator after intracellular triphosphorylation, and a 5‑bromouracil base that modulates enzyme affinity and cytotoxicity. This compound was originally developed alongside 3′‑azido‑3′‑deoxythymidine (AZT) and the 5‑iodo congener (AzIdUrd) as part of a systematic structure‑activity‑relationship program targeting both murine leukemia virus and human immunodeficiency virus type 1 (HIV‑1) [1][2].

Why a 3′-Azido‑2′,3′-dideoxy‑5‑bromouridine Purchase Cannot Be Replaced by Generic AZT or 5‑Iodo Analogues


Although 3′-azido‑2′,3′-dideoxy‑5‑bromouridine shares the 3′‑azido‑2′,3′‑dideoxy scaffold with AZT and AzIdUrd, its 5‑bromouracil base confers a quantitatively distinct balance of antiviral potency, cellular cytotoxicity, and enzyme‑inhibitory constants that cannot be replicated by the 5‑methyl (AZT) or 5‑iodo (AzIdUrd) counterparts. Published head‑to‑head comparisons in identical cell‑culture and biochemical assays reveal ≥25‑fold differences in host‑cell toxicity and 1.5‑ to 3‑fold differences in reverse‑transcriptase inhibition constants, making simple generic substitution scientifically unsound for experiments where therapeutic index or differential enzyme profiling is the critical readout [1][2].

3′-Azido‑2′,3′-dideoxy‑5‑bromouridine Differential Evidence: Quantified Antiviral, Cytotoxicity, and Enzyme‑Inhibition Signatures


Reduced Cytotoxicity in Human Lymphoid Cells Compared to 5‑Iodo and 5‑Methyl Congeners

In the uninfected human lymphoid H9 cell line, 3′-azido‑2′,3′-dideoxy‑5‑bromouridine (AzBdUrd) exhibits an IC50 of 590 µM for cell‑growth inhibition, compared to 197 µM for the 5‑iodo analogue AzIdUrd and a reported TCID50 of 29 µM for AZT. Thus AzBdUrd is approximately 20‑fold less cytotoxic than AZT and 3‑fold less cytotoxic than AzIdUrd in this lymphocyte model [1][2].

HIV-1 cytotoxicity therapeutic index H9 lymphoid cell line

HIV‑1 Reverse Transcriptase Inhibition: Ki = 0.043 µM with >970‑Fold Selectivity Over Host DNA Polymerase α

The 5′-triphosphate metabolite of AzBdUrd (AzBdUTP) inhibits HIV‑1 reverse transcriptase with a competitive inhibition constant Ki of 0.043 µM, whereas the same triphosphate inhibits human H9‑cell DNA polymerase α with a Ki of 42.7 µM, yielding a selectivity ratio of approximately 993‑fold. For comparison, the 5‑iodo triphosphate AzIdUTP exhibits a Ki of 0.028 µM against RT and 42.0 µM against DNA polymerase α (selectivity ~1500‑fold), while AZT‑triphosphate has been reported with a Ki of ~0.04 µM for RT but substantially greater mitochondrial polymerase γ inhibition [1][2].

HIV-1 reverse transcriptase enzyme inhibition DNA polymerase alpha selectivity

Anti‑HIV‑1 Potency in T‑Lymphocyte Culture: ED50 = 2.3 µM Against HTLV‑III/LAV

In a direct comparative study using the same HTLV‑III/LAV (AIDS virus) cell‑culture assay, 3′-azido‑2′,3′-dideoxy‑5‑bromouridine inhibited viral replication with an ED50 of 2.3 µM, whereas the benchmark compound AZT (3′‑azido‑3′‑deoxythymidine) gave an ED50 of 0.23 µM. Against Moloney murine leukemia virus (M‑MULV) the ED50 values were 1.5 µM (AzBdUrd) and 0.02 µM (AZT). The 5‑iodo analogue AzIdUrd was not included in this early study, but later work established its ED50 at approximately 1.0‑1.1 µM against HIV‑1 [1][2].

HIV-1 HTLV-III/LAV antiviral assay ED50

Metabolic Activation Specificity: Potent Inhibition of [³H]Thymidine Incorporation Without Affecting Deoxyadenosine or RNA Synthesis

Exposure of uninfected H9 cells to 100 µM AzBdUrd for 24 h reduced incorporation of [³H]thymidine into DNA by approximately 80 %, with a concomitant ~80 % reduction in tritiated dTMP, dTDP, and dTTP pools. Crucially, under the same conditions AzBdUrd did not significantly inhibit [³H]deoxyadenosine incorporation into DNA, [³H]uridine incorporation into RNA, or [³H]amino acid incorporation into protein. In contrast, AZT exhibits broader interference with nucleotide metabolism including mitochondrial DNA synthesis. This narrow substrate‑analogue specificity reflects the compound’s dependence on cytosolic thymidine kinase for monophosphorylation [1].

thymidine kinase metabolic labeling DNA synthesis nucleoside metabolism

Optimal Procurement and Application Scenarios for 3′-Azido‑2′,3′-dideoxy‑5‑bromouridine Based on Quantitative Differentiation


HIV‑1 Drug‑Resistance Profiling Panels Requiring a Low‑Potency NRTI Control

When constructing concentration‑response panels for AZT‑ or NRTI‑resistant HIV‑1 isolates, a compound with attenuated wild‑type potency (ED50 = 2.3 µM versus AZT’s 0.23 µM) prevents complete signal saturation at low concentrations, enabling more precise EC50 shifts and resistance‑fold‑change calculations [1].

Host‑Cell Toxicity Benchmarking in Long‑Term Lymphocyte Cultures

For experiments requiring continuous nucleoside‑analogue exposure over 72 h or longer in lymphoid cell models, AzBdUrd’s 590 µM H9‑cell IC50 provides a >20‑fold margin over AZT (TCID50 = 29 µM), reducing attrition due to compound‑induced cytotoxicity. This makes it a preferred negative‑control or reference compound in host‑toxicity‑limited assay formats [2].

Thymidine‑Kinase‑Dependent DNA‑Synthesis Probe in Nucleotide‑Metabolism Studies

AzBdUrd selectively suppresses [³H]thymidine incorporation (≥80 % reduction at 100 µM) without affecting deoxyadenosine or RNA labeling, enabling targeted investigation of thymidine‑salvage‑pathway contributions in dividing lymphocyte populations without cross‑pathway interference [3].

HIV‑1 Reverse Transcriptase Structure‑Activity Relationship (SAR) Expansion Sets

With a Ki of 0.043 µM for HIV‑1 RT and 42.7 µM for host DNA polymerase α, AzBdUTP occupies a distinct potency‑selectivity coordinate relative to the 5‑iodo and 5‑methyl triphosphates. Incorporating AzBdUrd into SAR libraries enables mapping of the 5‑position halogen‑size tolerance of the RT active site, guiding rational design of next‑generation NRTIs [3].

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